molecular formula C6H7BrN2S B14763232 2-(Azetidin-3-yl)-4-bromothiazole

2-(Azetidin-3-yl)-4-bromothiazole

Cat. No.: B14763232
M. Wt: 219.10 g/mol
InChI Key: FJMRBKZAQZYVSY-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-4-bromothiazole is a heterocyclic compound that contains both azetidine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene to form the azetidine ring . The thiazole ring can then be introduced through various cyclization reactions involving brominated precursors.

Industrial Production Methods

Industrial production of 2-(Azetidin-3-yl)-4-bromothiazole may involve multi-step synthesis starting from readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-4-bromothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or reduce any double bonds present.

    Substitution: The bromine atom in the thiazole ring can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-3-yl)-4-bromothiazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-4-bromothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and thiazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yl)-4-chlorothiazole: Similar structure but with a chlorine atom instead of bromine.

    2-(Azetidin-3-yl)-4-fluorothiazole: Contains a fluorine atom instead of bromine.

    2-(Azetidin-3-yl)-4-iodothiazole: Contains an iodine atom instead of bromine.

Uniqueness

2-(Azetidin-3-yl)-4-bromothiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C6H7BrN2S

Molecular Weight

219.10 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-bromo-1,3-thiazole

InChI

InChI=1S/C6H7BrN2S/c7-5-3-10-6(9-5)4-1-8-2-4/h3-4,8H,1-2H2

InChI Key

FJMRBKZAQZYVSY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=CS2)Br

Origin of Product

United States

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